1-(Oxan-4-yl)cyclobutane-1-carbonitrile
Description
1-(Oxan-4-yl)cyclobutane-1-carbonitrile is a cyclobutane derivative featuring a nitrile group and a tetrahydropyran (oxan-4-yl) substituent. This compound is categorized as a versatile small-molecule scaffold, often used in pharmaceutical and chemical research . The compound’s synthesis and applications are less documented in the available evidence, but its role as a building block highlights its relevance in drug discovery pipelines .
Properties
CAS No. |
1432493-07-6 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-(oxan-4-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H15NO/c11-8-10(4-1-5-10)9-2-6-12-7-3-9/h9H,1-7H2 |
InChI Key |
LDFROMOJFVPJKV-UHFFFAOYSA-N |
SMILES |
C1CC(C1)(C#N)C2CCOCC2 |
Canonical SMILES |
C1CC(C1)(C#N)C2CCOCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Cyclobutane carbonitriles exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis of key analogs:
*Inferred from structural analysis due to lack of explicit data.
Key Research Findings
Substituent Effects on Reactivity
- Electron-Withdrawing Groups (EWGs) : Chloro and bromo substituents () enhance electrophilicity, facilitating cross-coupling reactions.
- Electron-Donating Groups (EDGs): Methoxy and amino groups () improve solubility and stabilize intermediates via resonance.
- Steric Effects : The oxan-4-yl group’s bulky tetrahydropyran ring may hinder reactions at the cyclobutane core but improve metabolic stability .
Spectroscopic and Analytical Data
- 1H NMR Trends : Cyclobutane protons typically resonate at δ 2.0–3.0 ppm (e.g., 1-(4-Hydroxyphenyl)cyclobutane-1-carbonitrile in ). Aromatic protons in phenyl derivatives appear at δ 6.7–7.7 ppm .
- Mass Spectrometry : Nitrile-containing compounds show [M+H]+ peaks, such as m/z = 267.2 for sulfonamide derivatives () .
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